molecular formula C19H26N2O6 B2972306 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate CAS No. 1164530-88-4

1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate

Cat. No.: B2972306
CAS No.: 1164530-88-4
M. Wt: 378.425
InChI Key: FGKPOXRGWBMMBM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate is a synthetic organic compound featuring a substituted indole core linked to a morpholine ring via a propan-2-ol chain. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-morpholin-4-ylpropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.C2H2O4/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(20)11-18-7-9-21-10-8-18;3-1(4)2(5)6/h3-6,15,20H,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKPOXRGWBMMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCOCC3)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: Starting with 2,3-dimethylaniline, the indole ring is constructed through a Fischer indole synthesis.

    Attachment of the Morpholine Group: The indole derivative is then reacted with epichlorohydrin to introduce the epoxide group, followed by nucleophilic substitution with morpholine to form the morpholinopropanol structure.

    Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the indole or morpholine moieties.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles, oxindoles, and modified morpholine derivatives.

Scientific Research Applications

1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the morpholine group enhances solubility and bioavailability. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of indole derivatives functionalized with heterocyclic amines. Below is a systematic comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Amine Key Properties/Applications
Target Compound (Oxalate salt) C₁₇H₂₃N₂O₂·C₂H₂O₄ 359.39 (base: 285.38) 2,3-dimethylindole Morpholine Enhanced solubility, crystallographic utility
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholinopropan-2-ol C₂₈H₃₁N₂O₂ 427.56 5-methyl, 2,3-diphenylindole Morpholine Higher lipophilicity, antimicrobial potential
1-(2,3-Dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol C₁₇H₂₄N₃O 286.40 2,3-dimethylindole Piperazine Increased basicity, receptor-targeting applications
1-(2,3-Dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol C₁₈H₂₆N₂O 286.41 2,3-dimethylindole Piperidine Reduced solubility, CNS activity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity The 2,3-dimethylindole group in the target compound provides moderate lipophilicity, facilitating membrane permeability. 5-Methyl substitution (Row 2) may sterically hinder interactions with certain enzymes, altering selectivity compared to the target compound .

Heterocyclic Amine Influence

  • Morpholine (target compound) offers a balance of polarity and metabolic stability due to its oxygen-containing ring.
  • Piperazine (Row 3) introduces two nitrogen atoms, increasing basicity and enabling stronger hydrogen-bond interactions with biological targets .
  • Piperidine (Row 4), a saturated six-membered ring, reduces polarity and may enhance blood-brain barrier penetration, suggesting CNS applications .

Synthetic Accessibility Morpholine-containing derivatives (Rows 1–2) are more synthetically tractable due to established protocols for coupling indoles with morpholine-propanol chains. Piperazine/piperidine analogs (Rows 3–4) require additional steps to manage regioselectivity .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate is a compound characterized by its unique structural features, which include an indole moiety and a morpholinopropanol chain. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_3O_3 with a molecular weight of approximately 319.40 g/mol. The oxalate component suggests potential interactions with biological systems, particularly in metabolic contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders. Its interaction with serotonin and dopamine receptors has been a focus of investigation .
  • Cellular Metabolism : The oxalate moiety is known to affect cellular bioenergetics and redox homeostasis. Studies have shown that oxalate can impair monocyte metabolism and cytokine signaling in macrophages, which may have implications for immune response and inflammation .
  • Antimicrobial Activity : There is emerging evidence that compounds related to this class may exhibit antimicrobial properties, particularly against uropathogenic Escherichia coli, which is significant given its role in urinary tract infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential modulation of serotonin and dopamine receptors; implications for mood disorders
Cellular MetabolismImpairs monocyte function; affects ATP levels and increases reactive oxygen species (ROS)
Antimicrobial PropertiesExhibits activity against E. coli; relevance in urinary tract infections

Case Studies

  • Neuropharmacological Study : A study investigated the effects of similar indole derivatives on serotonin receptor binding, revealing potential antidepressant-like effects in animal models. The results indicated that modifications in the indole structure could enhance receptor affinity and efficacy.
  • Oxalate Impact on Immune Cells : In vitro studies demonstrated that exposure to oxalate significantly decreased the anti-inflammatory cytokine IL-10 while increasing pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages. This suggests a dual role where oxalate may contribute to both metabolic dysfunction and inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to interact with various neurotransmitter receptors, potentially leading to modulation of synaptic transmission.
  • Oxidative Stress : The presence of the oxalate moiety can induce oxidative stress in cells, affecting their viability and function.

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